Methyl 2-amino-2-methylhexanoate
Description
Methyl 2-amino-2-methylhexanoate is a branched-chain amino ester characterized by a hexanoate backbone with a methyl group and an amino group at the second carbon position. The presence of both ester and amino functional groups imparts reactivity suitable for further chemical modifications, such as peptide coupling or salt formation .
Properties
IUPAC Name |
methyl 2-amino-2-methylhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-5-6-8(2,9)7(10)11-3/h4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTOVLOSICUPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-methylhexanoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-2-methylhexanoic acid with methanol in the presence of a catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as the esterification of 2-amino-2-methylhexanoic acid with methanol, followed by purification through distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Methyl 2-amino-2-methylhexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-methylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
(a) Methyl 2-Amino-2-Phenylhexanoate
- Structure : Substitution of the methyl group with a phenyl ring at the second carbon.
- Molecular Formula: C₁₃H₁₉NO₂; Molar Mass: 221.3 g/mol .
- Properties :
- Applications : Used in chiral synthesis due to its stereochemical configuration (e.g., (2S)-enantiomer) .
(b) Methyl 2-Aminobutanoate Hydrochloride
- Structure: Shorter carbon chain (butanoate backbone) with an amino group at the second carbon.
- Molecular Formula: C₅H₁₂ClNO₂; Molar Mass: 153.6 g/mol .
- Properties : Higher water solubility due to the hydrochloride salt form.
- Applications : Intermediate in peptide synthesis and pharmaceutical formulations .
(c) Methylhexaneamine Carbonate
- Structure: Contains a carbonate group instead of an ester, with a 4-methylhexanone backbone.
- Therapeutic Function : Acts as a nasal decongestant .
- Synthesis: Derived from 4-methylhexanone-2 oxime via reaction with hydroxylamine .
(d) Methyl 2-Hexynoate
- Structure: Alkyne-functionalized ester (hexynoate backbone).
- Molecular Formula : C₇H₁₀O₂; CAS : 18937-79-6 .
- Hazards : Requires strict handling protocols (e.g., chemical-resistant gloves, respiratory protection) due to reactivity .
Physical and Chemical Properties Comparison
*Hypothetical data inferred from analogs.
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